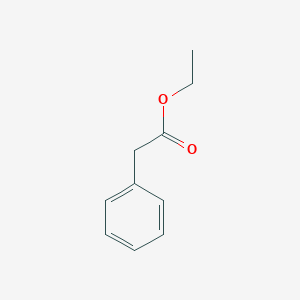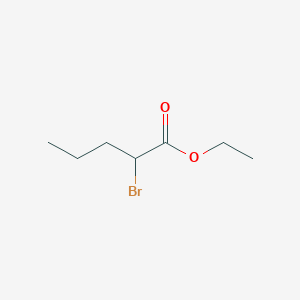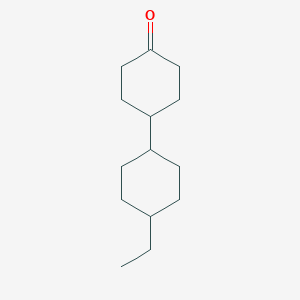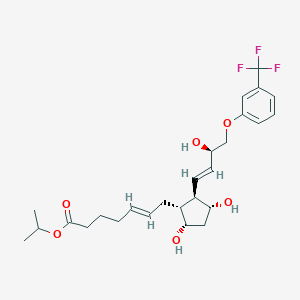
トラボプロスト 5,6-トランス異性体
説明
Travoprost is the Alcon trade name for fluprostenol isopropyl ester, an F-series prostaglandin analog which has been approved for use as an ocular hypotensive drug. Fluprostenol isopropyl ester is a prodrug which is converted by esterase enzymatic activity in the cornea to yield the corresponding free acid. 5-trans Fluprostenol isopropyl ester (5-trans Travoprost) is an impurity that is routinely found in bulk preparations of fluprostenol isopropyl ester in amounts ranging from 1-3%. The pharmacology of 5-trans fluprostenol isopropyl ester has not been studied extensively to date.
科学的研究の応用
眼科:緑内障治療
トラボプロスト 5,6-トランス異性体: は主に緑内障の治療に使用されます。緑内障とは、眼圧の上昇を特徴とする疾患で、視神経の損傷につながることがあります 。この化合物は、眼から房水を流出させることで眼圧を低下させる効果があります。 新しい防腐剤フリー製剤が開発され、眼のバイオアベイラビリティが向上し、防腐剤に関連する潜在的な副作用が最小限に抑えられます 。
薬物動態:バイオアベイラビリティの向上
研究では、革新的な製剤を通じて、トラボプロスト 5,6-トランス異性体のバイオアベイラビリティを向上させることに重点が置かれています。 ある研究では、賦形剤の有効成分との適合性を評価し、製剤候補の安定性、点眼時の粘度、および市販薬トラバタン®と比較したウサギにおける薬物動態プロファイルを評価しました 。
薬物送達システム:眼内インプラント
トラボプロスト 5,6-トランス異性体の応用における大きな進歩は、眼内インプラントの開発です。これらのインプラントは、眼に直接薬物を持続的に放出し、患者のコンプライアンスと治療効果を向上させる可能性があります。 臨床試験では、これらのインプラントの速溶性型と徐放性型の安全性と有効性が評価されています 。
合成化学:化学酵素的合成
この化合物の合成は、合成化学の分野で興味深いものです。トラボプロスト 5,6-トランス異性体を含むプロスタグランジンの化学酵素的全合成のための統一的な戦略は、生物触媒的逆合成によって導かれました。 このアプローチは、複雑な分子の構築における生物触媒の潜在的な可能性を示しています 。
実験的コントロール:異性体アプリケーション
トラボプロストの異性体として、5,6-トランス異性体は、研究研究における実験的コントロールとして機能します。 これは、比較標準を提供することで、トラボプロストの薬理学的プロファイルと治療指数を理解するのに役立ちます 。
化学分析:安定性の評価
製剤中のトラボプロスト 5,6-トランス異性体の安定性は、有効性と安全性を確保するために重要です。 示差走査熱量測定法や核磁気共鳴法などの分析方法を使用して、トラボプロスト点眼液のUSPモノグラフに従って、この化合物を含む点眼液の安定性を評価します 。
獣医学:プロスタグランジンアナログ
人間の医学に焦点を当てていますが、トラボプロスト 5,6-トランス異性体とそのアナログは、獣医学にも応用されています。 これらは、動物における緑内障と同様の病気を治療するために使用され、種全体における化合物の汎用性を示しています 。
医薬品化学:構造活性相関(SAR)
医薬品化学では、トラボプロスト 5,6-トランス異性体の構造活性相関(SAR)を研究して、構造変化が生物活性にどのように影響するかを理解します。 この知識は、効力が向上し、副作用が軽減された新しいアナログを設計するために不可欠です 。
作用機序
Mode of Action
The mode of action of Travoprost 5,6-trans isomer involves its interaction with the FP prostanoid receptor. By binding to the FP receptor, Travoprost increases the outflow of aqueous humour via the trabecular meshwork and uveoscleral pathways . This results in a reduction of intraocular pressure . Unlike other prostaglandin analogues, Travoprost demonstrates full agonism and high selectivity at the prostanoid receptor, reporting a higher efficacy in reducing intraocular pressure and a reduced risk for developing off-target side effects .
Pharmacokinetics
It is known that the ester moiety of the free acid allows for enhanced penetration into the aqueous humour This suggests that the compound has good bioavailability
Result of Action
The molecular and cellular effects of Travoprost’s action primarily involve the reduction of intraocular pressure. By increasing the outflow of aqueous humour, Travoprost reduces the pressure within the eye . This can help prevent damage to the optic nerve, which can occur due to high intraocular pressure in conditions such as open-angle glaucoma and ocular hypertension .
Action Environment
The action of Travoprost 5,6-trans isomer can be influenced by various environmental factors. For instance, the presence of benzalkonium chloride, a common preservative in eye drops, is known to cause local inflammation when used chronically . Therefore, alternative solubilizing agents like polysorbate 80 (PS80) are being explored to enhance the ocular bioavailability of prostaglandin analogues like Travoprost
生化学分析
Biochemical Properties
5,6-trans-Travoprost interacts with the FP prostaglandin receptor . As a high-affinity, selective FP prostaglandin full receptor agonist , it plays a significant role in biochemical reactions
Cellular Effects
5,6-trans-Travoprost has been reported to have ocular hypotensive efficacy . It is used to decrease intraocular pressure in open-angle glaucoma and ocular hypertension
Molecular Mechanism
It is believed to be related to its full agonist activity for the prostaglandin FP receptor . By binding to the FP receptor, 5,6-trans-Travoprost increases the outflow of aqueous humour
特性
IUPAC Name |
propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3+,13-12+/t19-,21-,22-,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPLKVHSHYCHOC-JPVYXPJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35F3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1563176-59-9 | |
| Record name | (5E,13E)-(9S,11R,15R)-9,11,15-Trihydroxy-(+)-16-(m-trifluoromethylphenoxy)-17,18,19,20-tetranor-5,13-prostadienoic acid, isopropyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B125098.png)

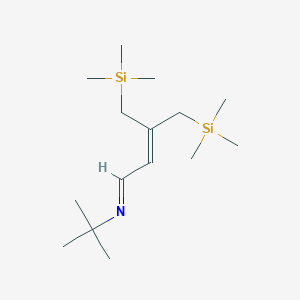
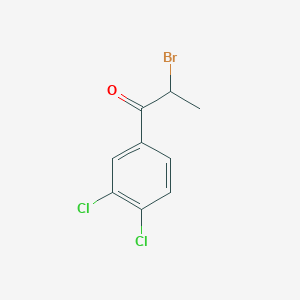
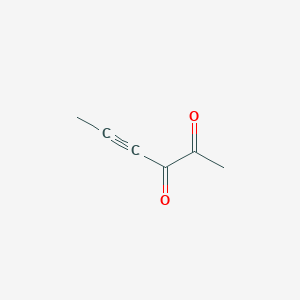
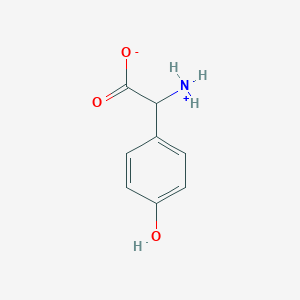
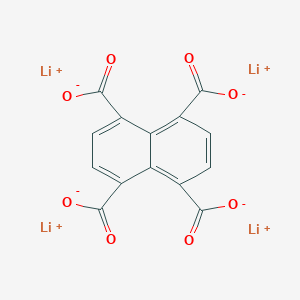
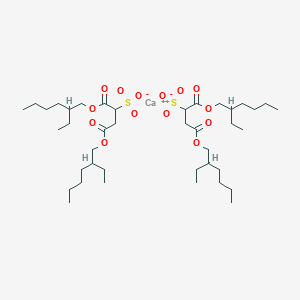
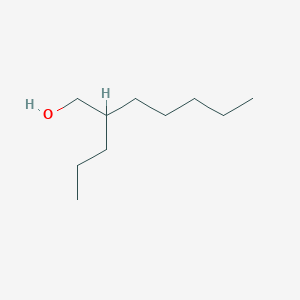
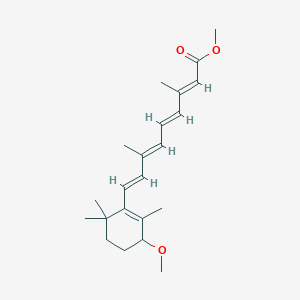
![3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B125127.png)
